Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Description
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a spirocyclic compound featuring a unique fusion of azetidine and 2-oxa-7-azaspiro[3.5]nonane moieties. This compound is synthesized via coupling reactions involving 2-oxa-7-azaspiro[3.5]nonane and azetidine derivatives, often under conditions such as sonication in methanol or using GP2 (General Procedure 2) protocols . Its applications span medicinal chemistry, particularly in drug discovery targeting parasitic infections like Plasmodium falciparum malaria, where related analogs exhibit slow-action antimalarial activity .
Properties
IUPAC Name |
azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBATWRJDWWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in drug design for enhancing binding affinity to biological targets. The molecular formula is , with a molecular weight of approximately 251.32 g/mol.
Research indicates that compounds similar to this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism. A study demonstrated that a related compound exhibited a favorable pharmacokinetic profile and effectively lowered blood glucose levels in diabetic rats, suggesting potential applications in diabetes management .
2. Anticancer Potential
The spirocyclic motif has been linked to enhanced interactions with specific enzymes overexpressed in cancer cells. For instance, derivatives of the azaspiro framework have shown promising results in inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme associated with cancer proliferation and resistance to chemotherapy . The binding affinity and inhibitory activity were confirmed through X-ray crystallography, highlighting the compound's potential as an anticancer agent.
3. Neuroprotective Effects
Emerging studies suggest that azaspiro compounds may possess neuroprotective properties, potentially due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further investigation into the neuroprotective mechanisms remains necessary to establish their efficacy in neurological disorders.
Case Studies
Case Study 1: GPR119 Agonism
In a controlled study involving Sprague-Dawley rats, compound 54g (a derivative of the azaspiro series) demonstrated significant glucose-lowering effects, with a peak reduction observed at 2 hours post-administration. The study concluded that structural modifications within the azaspiro framework could optimize the pharmacological profile for diabetes treatment .
Case Study 2: Anticancer Activity
Another investigation focused on the inhibition of NQO1 by azaspiro derivatives showed that specific modifications led to increased potency against cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer properties of these compounds, providing a strong rationale for further development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₂O₃ |
| Molecular Weight | 251.32 g/mol |
| Biological Target | GPR119, NQO1 |
| Observed Effects | Glucose reduction, anticancer activity |
| Model Organism | Sprague-Dawley rats |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Physicochemical and Spectroscopic Data
Table 2: NMR and HRMS Comparison
- Notable Shifts: The imidazole derivative shows aromatic proton signals at δ 7.83–7.06, while spirocyclic CH₂ groups resonate at δ 4.46 and δ 3.51–3.46 .
Pharmacological and Industrial Relevance
- Antimalarial Activity : The imidazole analog demonstrates slow-action activity against P. falciparum, likely due to spirocyclic rigidity enhancing target binding .
- Salt Forms: Hemioxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) improve solubility and crystallinity for industrial-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
